molecular formula C17H23Cl2FN2O B136499 Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- CAS No. 141044-94-2

Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-

Cat. No. B136499
M. Wt: 361.3 g/mol
InChI Key: QNVVNRUWIWKICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a potent antagonist of the cannabinoid receptor type 1 (CB1), which makes it a promising candidate for the treatment of various diseases, including obesity, addiction, and neurodegenerative disorders.

Mechanism Of Action

Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- acts as a potent antagonist of the Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- receptor, which is primarily expressed in the central nervous system. The Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- receptor is involved in various physiological processes, including appetite regulation, pain perception, and mood regulation. By blocking the Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- receptor, Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- can modulate these processes and potentially treat diseases associated with Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- dysregulation.

Biochemical And Physiological Effects

Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce food intake, body weight, and fat mass in obese animals. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- in lab experiments is its potency as a Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- antagonist. This allows for the use of lower doses of the compound, reducing the risk of side effects. However, one of the limitations of using the compound is its limited solubility in water, which can make it challenging to administer in certain experimental setups.

Future Directions

There are several future directions for research on Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-. One area of research is the potential use of the compound in the treatment of obesity and related metabolic disorders. Another area of research is the potential use of the compound in the treatment of addiction and substance use disorders. Additionally, the compound's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the therapeutic potential of Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- and to develop safe and effective treatments based on the compound.
Conclusion:
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- is a synthetic compound with promising therapeutic potential for the treatment of various diseases. The compound's potency as a Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- antagonist makes it a promising candidate for the treatment of obesity, addiction, and neurodegenerative disorders. Further research is needed to fully understand the compound's therapeutic potential and to develop safe and effective treatments.

Synthesis Methods

The synthesis of Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- involves several steps, including the condensation of 1-pentylamine with 3,4-dichlorobenzoyl chloride, followed by the reaction with 5-fluoropentyl magnesium bromide. The final product is obtained after purification using chromatography techniques. The synthesis method is well-established and has been reported in several research papers.

Scientific Research Applications

Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of obesity, addiction, and neurodegenerative disorders. In addition, it has also been investigated for its anti-inflammatory and analgesic properties.

properties

CAS RN

141044-94-2

Product Name

Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-

Molecular Formula

C17H23Cl2FN2O

Molecular Weight

361.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1-[4-(5-fluoropentyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C17H23Cl2FN2O/c18-15-5-4-14(12-16(15)19)13-17(23)22-10-8-21(9-11-22)7-3-1-2-6-20/h4-5,12H,1-3,6-11,13H2

InChI Key

QNVVNRUWIWKICJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCCF)C(=O)CC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CN(CCN1CCCCCF)C(=O)CC2=CC(=C(C=C2)Cl)Cl

synonyms

Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.